

Physicochemical properties of (S)-(+)-1-Dimethylamino-2-propanol

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Compound of Interest

Compound Name: (S)-(+)-1-Dimethylamino-2-propanol

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An In-Depth Technical Guide to the Physicochemical Properties of **(S)-(+)-1-Dimethylamino-2-propanol**

Executive Summary: This guide provides a comprehensive technical overview of **(S)-(+)-1-Dimethylamino-2-propanol**, a chiral amino alcohol pivotal in modern organic synthesis and pharmaceutical development. It details the compound's chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, this document outlines authoritative, step-by-step experimental protocols for the determination of key parameters such as optical rotation, pKa, and thermal stability, grounding these methodologies in established scientific principles. The synthesis, applications, and critical safety information are also discussed, offering researchers and drug development professionals a holistic and actionable resource for utilizing this versatile stereochemical building block.

Introduction

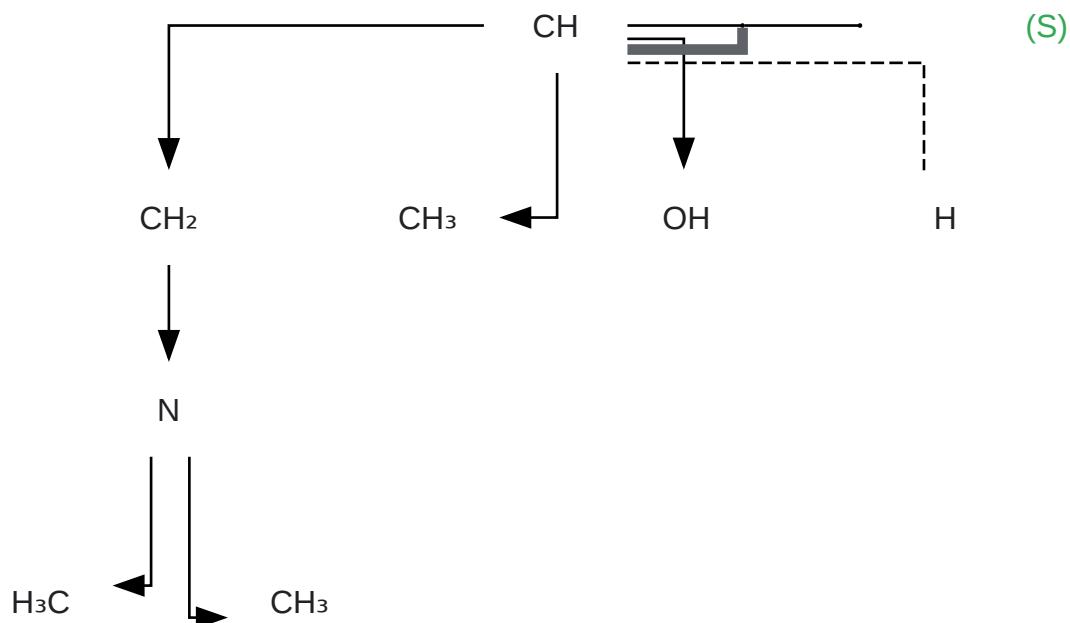
(S)-(+)-1-Dimethylamino-2-propanol is a chiral tertiary amino alcohol that has emerged as a compound of significant interest in the fields of chemical synthesis and pharmacology.^[1] Its structure, which features a stereogenic center, a hydroxyl group, and a dimethylamino group, makes it an exceptionally versatile building block.^[2] This unique combination of functional groups allows it to serve as a bidentate ligand for metal catalysts and as a chiral auxiliary, providing precise stereochemical control in asymmetric reactions.^[2] Such control is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often

only a single enantiomer possesses the desired therapeutic activity.[2] This guide serves as a detailed monograph, synthesizing critical data and field-proven methodologies to support its application in research and development.

Chemical Identity and Structure

The molecule possesses a single stereocenter at the C2 carbon, which bears the hydroxyl group, defining its (S) absolute configuration according to Cahn-Ingold-Prelog rules.[1] The structure consists of a propanol backbone with a dimethylamino group at the C1 position and a hydroxyl group at the C2 position.[1]

- IUPAC Name: (2S)-1-(dimethylamino)propan-2-ol[3]
- Common Synonyms: (S)-Dimepranol, N,N-Dimethyl- (S)-isopropanolamine[3][4]
- CAS Number: 53636-17-2[3]
- Molecular Formula: C₅H₁₃NO[1][3]
- Molecular Weight: 103.16 g/mol [1][3]



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Caption: Chemical structure of **(S)-(+)-1-Dimethylamino-2-propanol**.

Core Physicochemical Properties

The physicochemical properties of **(S)-(+)-1-Dimethylamino-2-propanol** are dictated by its molecular structure. The presence of the hydroxyl group facilitates extensive hydrogen bonding, resulting in a relatively high boiling point compared to other tertiary amines of similar molecular weight.^[1] Its miscibility in water is attributed to hydrogen bonding capabilities of both the hydroxyl and dimethylamino groups.^[1]

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[1][5]
Boiling Point	121-127 °C	[1][5]
Melting Point	-85 °C	[1][6]
Density	0.837 - 0.85 g/mL at 25 °C	[7]
Refractive Index (n ₂₀ /D)	1.419	[7]
Solubility	Miscible in water; soluble in most organic solvents	[1][5]
pH	~11-12.1 (in aqueous solution)	[1][6]
Vapor Pressure	8 mmHg at 20 °C	
Flash Point	26 - 35 °C	[7]
Autoignition Temperature	225 °C / 437 °F	[6]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of **(S)-(+)-1-Dimethylamino-2-propanol** is expected to show distinct signals corresponding to its unique protons. The methyl protons of the dimethylamino group would appear as a singlet, while the

protons of the propanol backbone (CH , CH_2 , CH_3) would present as multiplets due to spin-spin coupling. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with solvent and concentration.[\[8\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. A broad absorption band in the region of $3400\text{-}3200\text{ cm}^{-1}$ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. C-H stretching vibrations for the alkyl groups typically appear in the $3000\text{-}2850\text{ cm}^{-1}$ range. The C-N stretching vibration of the tertiary amine is expected in the $1250\text{-}1020\text{ cm}^{-1}$ region.[\[9\]](#)

Chiral Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the authoritative method for determining the enantiomeric purity of chiral compounds.[\[10\]](#) For amino alcohols like **(S)-(+)-1-Dimethylamino-2-propanol** that lack a strong UV chromophore, a pre-column derivatization step is essential for sensitive UV detection.[\[11\]](#)

Causality: Derivatization with a chiral agent, such as 3,5-Dinitrobenzoyl chloride (DNBC), converts the enantiomers into diastereomers.[\[11\]](#)[\[12\]](#) These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like silica gel).[\[13\]](#) Alternatively, derivatization with an achiral, UV-active agent allows for separation on a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[\[14\]](#) The choice of a polysaccharide-based CSP is based on its proven efficacy in creating a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[\[11\]](#)

Key Experimental Protocols

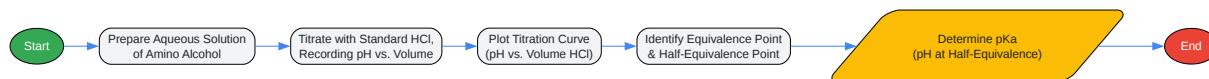
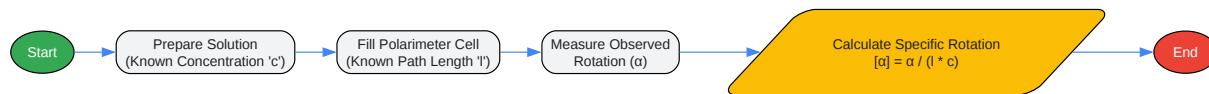
Determination of Optical Rotation (Polarimetry)

Principle: Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[\[15\]](#)[\[16\]](#) The specific rotation, $[\alpha]$, is an intrinsic physical property of a chiral molecule and is calculated from the observed rotation.[\[17\]](#) A positive (+) sign indicates dextrorotatory rotation (to the right), which is characteristic of the (S)-enantiomer of 1-

Dimethylamino-2-propanol.[15] It is critical to understand that the (S) designation does not inherently predict a (+) rotation; this relationship must be determined empirically.[15]

Methodology:

- Instrument Preparation: Calibrate the polarimeter using a blank (the pure solvent).
- Sample Preparation: Accurately prepare a solution of **(S)-(+)-1-Dimethylamino-2-propanol** of known concentration (c, in g/mL) in a suitable solvent (e.g., water or ethanol).
- Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.[18]
- Data Acquisition: Measure the observed angle of rotation (α).
- Calculation: Calculate the specific rotation using the formula: $[\alpha]^T\lambda = \alpha / (l \times c)$ Where T is the temperature and λ is the wavelength of the light source (typically the sodium D-line, 589 nm). [16]



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